molecular formula C16H19N5O2 B14167387 Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- CAS No. 3601-76-1

Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)-

Cat. No.: B14167387
CAS No.: 3601-76-1
M. Wt: 313.35 g/mol
InChI Key: SXDWVNDEEDUJOF-UHFFFAOYSA-N
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Description

Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 4-position and a piperonyl-piperazine moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine with ammonia or an amine source to introduce the amino group at the 4-position. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol under reflux.

Major Products:

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

    Pyrimidine: A basic heterocyclic compound with a similar structure but lacking the amino and piperonyl-piperazine substituents.

    4-Amino-2-chloropyrimidine: Similar in structure but with a chlorine atom instead of the piperonyl-piperazine moiety.

    2-Amino-4-(4-piperonyl-1-piperazinyl)pyrimidine: Similar but with the amino group at the 2-position and the piperonyl-piperazine moiety at the 4-position.

Uniqueness: Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the piperonyl-piperazine moiety allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

3601-76-1

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C16H19N5O2/c17-15-3-4-18-16(19-15)21-7-5-20(6-8-21)10-12-1-2-13-14(9-12)23-11-22-13/h1-4,9H,5-8,10-11H2,(H2,17,18,19)

InChI Key

SXDWVNDEEDUJOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC(=N4)N

Origin of Product

United States

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